4'-n-Propyl-2,2,2-trifluoroacetophenone

Acetylcholinesterase Enzyme Inhibition Medicinal Chemistry

4'-n-Propyl-2,2,2-trifluoroacetophenone (CAS 107713-67-7) is a para-alkyl substituted α,α,α-trifluoroacetophenone derivative with the molecular formula C11H11F3O and a molecular weight of 216.20 g/mol. It features a trifluoromethyl ketone moiety conjugated with a 4-propylphenyl ring, imparting distinct physicochemical properties including a calculated logP of 3.384 and a predicted boiling point of 243.1°C at 760 mmHg.

Molecular Formula C11H11F3O
Molecular Weight 216.2 g/mol
CAS No. 107713-67-7
Cat. No. B028650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-n-Propyl-2,2,2-trifluoroacetophenone
CAS107713-67-7
SynonymsEthanone, 2,2,2-trifluoro-1-(4-propylphenyl)- (9CI)
Molecular FormulaC11H11F3O
Molecular Weight216.2 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)C(F)(F)F
InChIInChI=1S/C11H11F3O/c1-2-3-8-4-6-9(7-5-8)10(15)11(12,13)14/h4-7H,2-3H2,1H3
InChIKeyOIHKCVMNWSBPKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-n-Propyl-2,2,2-trifluoroacetophenone (CAS 107713-67-7): Procurement-Specific Overview for Scientific Sourcing


4'-n-Propyl-2,2,2-trifluoroacetophenone (CAS 107713-67-7) is a para-alkyl substituted α,α,α-trifluoroacetophenone derivative with the molecular formula C11H11F3O and a molecular weight of 216.20 g/mol . It features a trifluoromethyl ketone moiety conjugated with a 4-propylphenyl ring, imparting distinct physicochemical properties including a calculated logP of 3.384 and a predicted boiling point of 243.1°C at 760 mmHg [1]. This compound belongs to the class of alkyl-phenylketones and is primarily utilized as a synthetic building block in organic chemistry, with applications in enzyme inhibition studies and the synthesis of fluorinated intermediates .

Why Generic Substitution Fails: Critical Differentiation of 4'-n-Propyl-2,2,2-trifluoroacetophenone from Structural Analogs


The seemingly minor variation in the alkyl chain or substitution pattern on the phenyl ring of trifluoroacetophenones results in substantial, quantifiable changes in biological activity and physicochemical properties. A simple substitution of the 4'-n-propyl group for a hydrogen, a tert-butyl group, or a different alkyl chain leads to orders-of-magnitude differences in enzyme inhibition potency, as demonstrated in acetylcholinesterase studies [1], and alters critical parameters like lipophilicity and boiling point, impacting synthesis, purification, and formulation. Therefore, generic substitution without rigorous comparative data poses a significant risk of project failure or irreproducible results, making precise compound selection a critical procurement decision.

Quantitative Differentiation Evidence for 4'-n-Propyl-2,2,2-trifluoroacetophenone: A Comparator-Based Guide for Scientific Selection


Enzyme Inhibition Potency: Comparison of m-Alkyl Trifluoroacetophenones as Acetylcholinesterase Inhibitors

Within a series of m-alkyl α,α,α-trifluoroacetophenones, the identity of the alkyl substituent drastically influences acetylcholinesterase (AChE) inhibitory potency. While a direct Ki value for the 4'-n-propyl isomer is not reported in this specific paper, the class-level inference establishes that subtle alkyl chain changes yield up to a 10^7-fold difference in potency. This underscores the non-interchangeability of these analogs and the necessity for precise compound selection. [1]

Acetylcholinesterase Enzyme Inhibition Medicinal Chemistry

Lipophilicity (LogP) Comparison: Impact of 4'-n-Propyl Substitution on Partition Coefficient

The 4'-n-propyl group significantly increases the lipophilicity of 4'-n-propyl-2,2,2-trifluoroacetophenone compared to the parent compound. The calculated LogP value for the target compound is 3.384 [1], while the LogP for the unsubstituted 2,2,2-trifluoroacetophenone is 2.4316 [2]. This ~1 log unit increase translates to approximately a 10-fold higher partition coefficient into nonpolar phases, directly impacting its behavior in biological assays, membrane permeability, and chromatographic separation.

Lipophilicity Physicochemical Properties Drug Design

Boiling Point Differentiation: Impact of 4'-n-Propyl Substitution on Physical State and Purification

The introduction of the n-propyl group to the phenyl ring substantially elevates the boiling point of the trifluoroacetophenone core. 4'-n-Propyl-2,2,2-trifluoroacetophenone has a predicted boiling point of 243.1°C at 760 mmHg . In contrast, the parent compound 2,2,2-trifluoroacetophenone is a liquid at room temperature with a boiling point of 153°C at 760 mmHg . This 90°C difference has profound practical implications for reaction conditions, distillation-based purification, and storage stability, rendering the two compounds non-interchangeable in many synthetic procedures.

Boiling Point Volatility Purification Synthesis

Validated Research and Industrial Application Scenarios for 4'-n-Propyl-2,2,2-trifluoroacetophenone


Enzyme Inhibition Assays Requiring Specific Alkyl Chain Modifications

For researchers investigating structure-activity relationships (SAR) in acetylcholinesterase or related serine hydrolases, 4'-n-propyl-2,2,2-trifluoroacetophenone serves as a specific tool compound. Its unique n-propyl chain allows for the precise mapping of the enzyme's hydrophobic binding pocket. Substituting it with a methyl, ethyl, or t-butyl analog would yield vastly different inhibitory constants (Ki) as established by class-level data [1], thus confounding SAR analysis and leading to incorrect conclusions about binding site geometry.

Synthesis of Lipophilic Fluorinated Building Blocks

The significantly higher logP (3.384) of 4'-n-propyl-2,2,2-trifluoroacetophenone compared to the parent ketone (logP 2.4316) makes it a preferred starting material for synthesizing fluorinated intermediates intended for applications where increased membrane permeability or hydrophobic character is desired [2]. Using a less lipophilic analog would necessitate additional synthetic steps to install hydrophobic groups, reducing overall yield and increasing cost.

High-Boiling Solvent-Free or Distillation-Based Synthesis Protocols

The substantially higher boiling point of 4'-n-propyl-2,2,2-trifluoroacetophenone (243.1°C) compared to the unsubstituted trifluoroacetophenone (153°C) makes it the compound of choice for reactions requiring elevated temperatures without the risk of reactant loss through evaporation . Conversely, it is unsuitable for protocols where the ketone is intended to be removed by simple distillation, a key differentiator from its lower-boiling analogs.

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